

Spectroscopic Data of Methyl 2-chloro-5-fluoronicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-chloro-5-fluoronicotinate

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 2-chloro-5-fluoronicotinate**, a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyridine ring of **Methyl 2-chloro-5-fluoronicotinate** gives rise to a distinct spectroscopic fingerprint. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position creates a specific electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these spectral characteristics is crucial for confirming the molecule's identity and purity.

Caption: Molecular structure of **Methyl 2-chloro-5-fluoronicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 2-chloro-5-fluoronicotinate**, both ^1H and ^{13}C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Methyl 2-chloro-5-fluoronicotinate** is characterized by two aromatic protons and a methyl group from the ester functionality. The chemical shifts and coupling constants are highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.41	d	~3.1	H-6
~7.93	dd	~7.6, ~3.1	H-4
~3.98	s	-	-OCH ₃

- H-6 Proton (δ ~8.41): This proton, being ortho to the nitrogen and meta to the fluorine, appears as a doublet due to coupling with the fluorine atom.
- H-4 Proton (δ ~7.93): This proton is coupled to both the adjacent H-6 proton and the fluorine atom, resulting in a doublet of doublets.
- Methyl Protons (δ ~3.98): The three protons of the methyl ester group appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of electronegative atoms like chlorine, fluorine, and oxygen significantly influences the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~164.5	C=O
~160.5 (d, $^1\text{JCF} \approx 250$ Hz)	C-5
~146.0 (d, $^3\text{JCF} \approx 10$ Hz)	C-2
~141.3 (d, $^2\text{JCF} \approx 25$ Hz)	C-6
~129.2 (d, $^2\text{JCF} \approx 20$ Hz)	C-4
~128.5 (d, $^3\text{JCF} \approx 5$ Hz)	C-3
~52.5	-OCH ₃

- Carbonyl Carbon (C=O): The ester carbonyl carbon appears at the most downfield region.
- Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) exhibits a large one-bond coupling constant (^1JCF). The other aromatic carbons show smaller two- and three-bond couplings to the fluorine atom.
- Chloro-Substituted Carbon (C-2): The carbon atom bonded to the chlorine atom is also shifted downfield.
- Methyl Carbon (-OCH₃): The carbon of the methyl ester appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

While specific experimental IR data for **Methyl 2-chloro-5-fluoronicotinate** is not readily available, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1300-1100	Strong	C-O stretch (ester)
~1250	Strong	C-F stretch
~850-750	Strong	C-Cl stretch

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1730 cm⁻¹. The presence of the aromatic ring will be indicated by C=C and C=N stretching bands. The C-F and C-Cl stretching vibrations will also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 2-chloro-5-fluoronicotinate**, the mass spectrum would show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Relative Abundance	Assignment
189/191	High	[M] ⁺ (Molecular ion)
158/160	Moderate	[M - OCH ₃] ⁺
130/132	Moderate	[M - COOCH ₃] ⁺

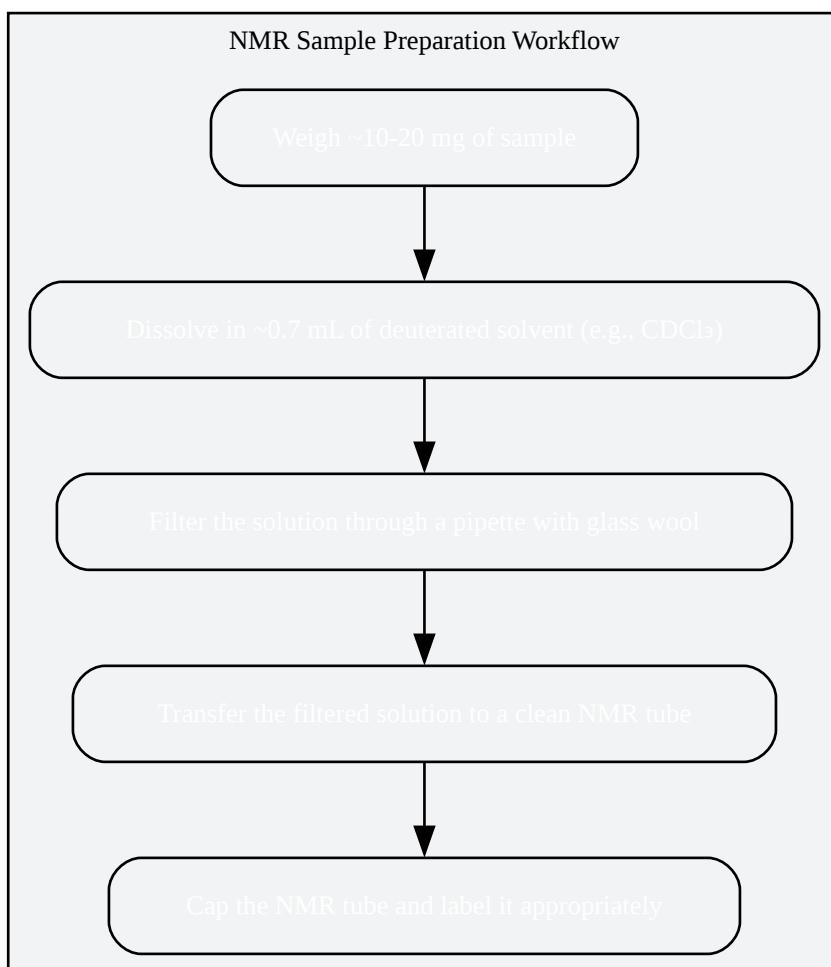
The molecular ion peak will appear as a doublet (M⁺ and M+2) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways

would likely involve the loss of the methoxy radical (-OCH₃) or the entire methoxycarbonyl radical (-COOCH₃).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation



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Caption: Workflow for preparing an NMR sample.

- Sample Weighing: Accurately weigh approximately 10-20 mg of **Methyl 2-chloro-5-fluoronicotinate**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[[1](#)]
- Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.
- Final Preparation: Cap the NMR tube and ensure it is properly labeled before insertion into the spectrometer.

IR Sample Preparation (Attenuated Total Reflectance - ATR)

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

- Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum over the desired mass range.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **Methyl 2-chloro-5-fluoronicotinate**. The combination of NMR, IR, and MS allows for unambiguous identification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. By understanding the principles behind the spectral features, scientists can confidently utilize this valuable intermediate in their synthetic endeavors.

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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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